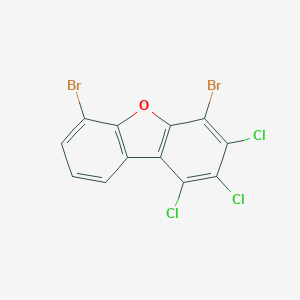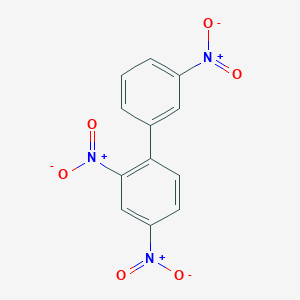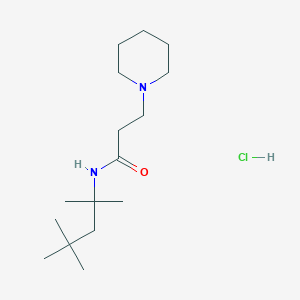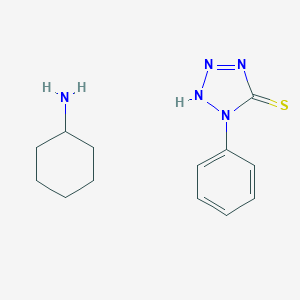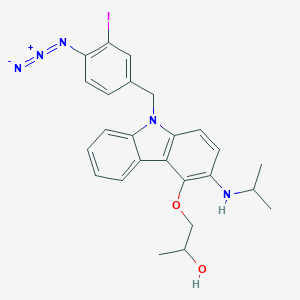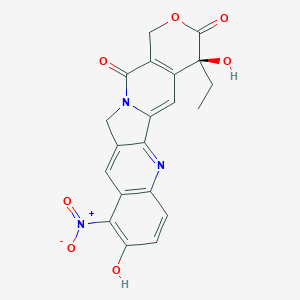
(2-Acetyloxypyridin-4-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Acetyloxypyridin-4-yl) acetate, also known as APAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and is synthesized through a specific method that involves the use of certain reagents.
Mechanism Of Action
The mechanism of action of (2-Acetyloxypyridin-4-yl) acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (2-Acetyloxypyridin-4-yl) acetate has been found to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, (2-Acetyloxypyridin-4-yl) acetate has been shown to scavenge free radicals and reduce oxidative stress in cells, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical And Physiological Effects
(2-Acetyloxypyridin-4-yl) acetate has been found to exhibit a range of biochemical and physiological effects in various cell types and animal models. In vitro studies have shown that (2-Acetyloxypyridin-4-yl) acetate can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in response to various stimuli. Additionally, (2-Acetyloxypyridin-4-yl) acetate has been found to scavenge free radicals and reduce oxidative stress in cells, which may contribute to its anti-inflammatory and antioxidant effects. In vivo studies have shown that (2-Acetyloxypyridin-4-yl) acetate can reduce inflammation and tissue damage in animal models of various diseases, including arthritis and colitis.
Advantages And Limitations For Lab Experiments
The use of (2-Acetyloxypyridin-4-yl) acetate in lab experiments has several advantages, including its high yield and purity, as well as its potent anti-inflammatory and antioxidant properties. However, there are also some limitations to the use of (2-Acetyloxypyridin-4-yl) acetate in lab experiments. For example, (2-Acetyloxypyridin-4-yl) acetate is relatively unstable and can decompose under certain conditions, which may affect the accuracy of experimental results. Additionally, the mechanism of action of (2-Acetyloxypyridin-4-yl) acetate is not fully understood, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of (2-Acetyloxypyridin-4-yl) acetate. One direction is the development of new drugs based on the structure of (2-Acetyloxypyridin-4-yl) acetate, which may have improved pharmacological properties and fewer side effects. Another direction is the investigation of the mechanism of action of (2-Acetyloxypyridin-4-yl) acetate, which may provide insight into its potential therapeutic applications. Additionally, the use of (2-Acetyloxypyridin-4-yl) acetate in material science may lead to the development of new materials with unique properties. Finally, the use of (2-Acetyloxypyridin-4-yl) acetate in combination with other compounds may enhance its therapeutic effects and reduce its limitations in lab experiments.
Synthesis Methods
The synthesis of (2-Acetyloxypyridin-4-yl) acetate involves the reaction of 2-acetylpyridine with acetic anhydride and a catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the resulting product is purified through a series of steps, including crystallization and recrystallization. The yield of (2-Acetyloxypyridin-4-yl) acetate obtained through this method is typically high, making it a reliable and efficient way to synthesize this compound.
Scientific Research Applications
(2-Acetyloxypyridin-4-yl) acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, (2-Acetyloxypyridin-4-yl) acetate has been found to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. In drug discovery, (2-Acetyloxypyridin-4-yl) acetate has been used as a scaffold for the design of new compounds with improved pharmacological properties. In material science, (2-Acetyloxypyridin-4-yl) acetate has been used as a building block for the synthesis of novel materials with unique properties.
properties
CAS RN |
103815-02-7 |
|---|---|
Product Name |
(2-Acetyloxypyridin-4-yl) acetate |
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(2-acetyloxypyridin-4-yl) acetate |
InChI |
InChI=1S/C9H9NO4/c1-6(11)13-8-3-4-10-9(5-8)14-7(2)12/h3-5H,1-2H3 |
InChI Key |
OVVIHYVSFRKRDZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=NC=C1)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC(=NC=C1)OC(=O)C |
synonyms |
2,4-Pyridinediol,diacetate(ester)(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



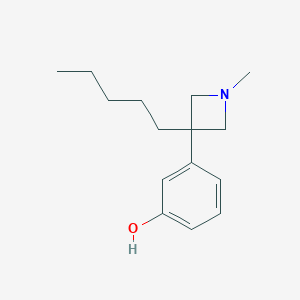
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
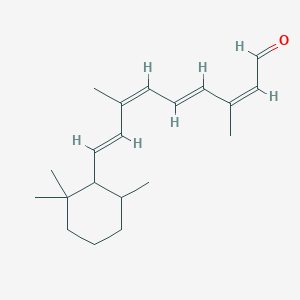
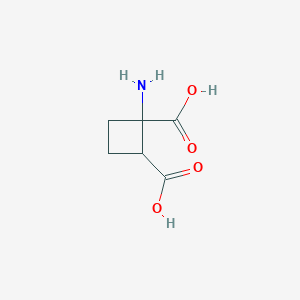
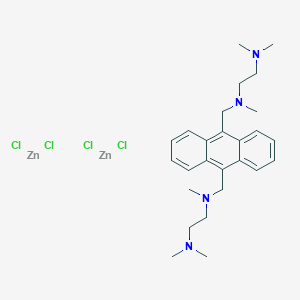
![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)
